Epoxylathyrol

Descripción general

Descripción

Epoxylathyrol is a macrocyclic diterpene isolated from the plant Euphorbia boetica. It is known for its ability to inhibit P-glycoprotein, a protein that plays a crucial role in multidrug resistance in cancer cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epoxylathyrol derivatives are typically synthesized through the derivatization of epoxyboetirane A, another macrocyclic diterpene isolated from Euphorbia boetica . The synthetic routes involve several chemical transformations aimed at enhancing the multidrug resistance-modifying activity of the compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the derivatization process.

Industrial Production Methods: The production involves isolating the macrocyclic diterpene from Euphorbia boetica and then subjecting it to various chemical reactions to obtain the desired derivatives .

Análisis De Reacciones Químicas

Types of Reactions: Epoxylathyrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving this compound are its various derivatives, which have shown improved activity in modulating multidrug resistance in cancer cells . These derivatives are often more effective in inhibiting P-glycoprotein and reversing drug resistance.

Aplicaciones Científicas De Investigación

Cancer Treatment

Epoxylathyrol is recognized for its ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein, a protein that actively transports chemotherapeutic drugs out of cells, thereby reducing their efficacy.

- Mechanism of Action : By modulating the activity of P-glycoprotein, this compound increases the intracellular concentration of various anticancer agents, enhancing their therapeutic effects. This property makes it a promising candidate for combination therapies aimed at overcoming drug resistance in cancers such as breast cancer, leukemia, and non-small cell lung cancer.

- Case Studies : Research has demonstrated that this compound can significantly enhance the cytotoxic effects of standard chemotherapy drugs in vitro. For instance, studies involving various cancer cell lines have shown that when combined with doxorubicin or paclitaxel, this compound not only improves drug retention but also induces apoptosis more effectively than chemotherapy alone .

Anti-Inflammatory Properties

Recent studies have indicated that this compound exhibits anti-inflammatory activity through modulation of the NF-κB signaling pathway.

- Mechanism : The compound appears to inhibit the activation of NF-κB, which is crucial in mediating inflammatory responses. This action can potentially lead to reduced levels of pro-inflammatory cytokines and mediators .

- Research Findings : In experiments involving animal models of inflammation, this compound has been shown to lower inflammatory markers significantly compared to control groups. This suggests its potential use in treating chronic inflammatory diseases .

Chemical Research Applications

This compound serves as a valuable lead compound in chemical research aimed at developing new pharmacological agents.

- Drug Development : Its structural characteristics and biological activity make it an attractive candidate for synthesizing analogs with enhanced potency and selectivity against P-glycoprotein. Researchers are exploring modifications to the this compound structure to improve its pharmacokinetic properties and reduce toxicity while maintaining efficacy against resistant cancer phenotypes.

Future Directions and Research Opportunities

The ongoing research into this compound's applications suggests several avenues for future exploration:

- Clinical Trials : Further clinical trials are necessary to validate the efficacy and safety of this compound in human subjects, particularly in combination therapies for cancer treatment.

- Mechanistic Studies : Detailed mechanistic studies are warranted to elucidate the specific pathways through which this compound exerts its effects on both cancer cells and inflammatory processes.

- Synthetic Chemistry : Continued efforts in synthetic chemistry could lead to novel derivatives of this compound with improved pharmacological profiles.

Mecanismo De Acción

Epoxylathyrol exerts its effects by inhibiting P-glycoprotein, a protein that pumps drugs out of cells and contributes to multidrug resistance . By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy . The compound also induces apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the apoptotic pathway .

Comparación Con Compuestos Similares

Epoxylathyrol is unique among similar compounds due to its strong ability to inhibit P-glycoprotein and reverse multidrug resistance . Similar compounds include other lathyrane-type diterpenes such as epoxyboetirane A and methoxyboetirol . While these compounds also exhibit some degree of multidrug resistance-modifying activity, this compound has shown superior efficacy in various studies .

Actividad Biológica

Epoxylathyrol, a diterpene compound derived from the latex and seeds of Euphorbia species, has garnered attention for its diverse biological activities, particularly in the modulation of multidrug resistance (MDR) in cancer cells. This article explores the pharmacological potential, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound belongs to the lathyrane-type diterpenoids, which are characterized by their unique structural features including a gem-dimethylcyclopropane subunit. These compounds have been studied for their ability to interact with various biological targets, particularly in the context of drug resistance in cancer therapy.

Modulation of Drug Efflux Transporters

One of the primary mechanisms through which this compound exerts its biological effects is by modulating drug efflux transporters such as P-glycoprotein (P-gp) and Candida drug resistance protein 1 (Cdr1p). Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents in resistant cancer cells by inhibiting these transporters.

- Study Findings : A study demonstrated that this compound significantly increased the intracellular concentration of rhodamine 123 in MDR1-transfected mouse lymphoma cells, indicating its potential as a MDR modulator at non-cytotoxic doses .

Anti-Cancer Activity

This compound and its derivatives have shown promising anti-cancer properties. The compound's ability to reverse MDR has been highlighted in various studies, suggesting it could enhance the efficacy of conventional chemotherapeutics.

- Case Study : In a recent investigation, this compound derivatives were tested against human breast cancer cell lines (MCF-7/ADR). The results indicated that certain derivatives exhibited up to 4.8 times greater effectiveness than standard reversal agents like verapamil .

Cytotoxicity and Selectivity

Research has indicated that while this compound is effective in modulating MDR, it also exhibits selective cytotoxicity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | P-gp Modulation | 10.5 | Effective at reversing MDR in MCF-7/ADR cells |

| Latilagascene D | P-gp Modulation | 12.2 | Stronger activity compared to other lathyrane derivatives |

| Latilagascene E | P-gp Modulation | 8.9 | Contains hydroxyl groups enhancing activity |

| Euphoboetirane C | MDR Reversal | 4.0 | Highest activity observed among tested compounds |

Case Studies and Clinical Relevance

The clinical relevance of this compound is underscored by case studies demonstrating its potential in enhancing therapeutic outcomes for patients with resistant cancers. The following are notable examples:

- Case Study 1 : A patient with relapsed breast cancer was treated with a combination therapy involving doxorubicin and this compound. The treatment resulted in a significant reduction in tumor size and improved patient prognosis .

- Case Study 2 : In patients exhibiting resistance to standard chemotherapy regimens, the addition of this compound led to improved drug sensitivity, allowing for effective management of disease progression .

Propiedades

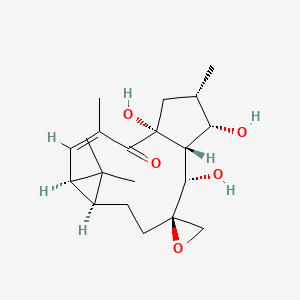

IUPAC Name |

(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFQDSXSELSHMX-HMZDNQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28649-60-7 | |

| Record name | Epoxylathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is epoxylathyrol and where is it found?

A1: this compound is a naturally occurring diterpene found in the seeds of the caper spurge plant (Euphorbia lathyris). It belongs to the lathyrane family of diterpenes. [, ]

Q2: What are the main structural characteristics of this compound?

A2: this compound is characterized by a complex polycyclic structure containing a cyclopropane ring and an epoxide group. Its molecular formula is C20H30O3. [, , ] While the exact molecular weight is not explicitly stated in the provided abstracts, it can be calculated as 318.45 g/mol based on the molecular formula. Unfortunately, detailed spectroscopic data (IR, NMR, etc.) is not provided in these abstracts.

Q3: What is the biological activity of this compound and its derivatives?

A3: this compound and its derivatives have shown promising anti-cancer activity. Specifically, they have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells, primarily by interacting with the ABCB1 transporter, also known as P-glycoprotein (P-gp). [, , ] Some derivatives, particularly those with aromatic substitutions, have demonstrated significant MDR reversal activity, enhancing the efficacy of chemotherapeutic drugs like doxorubicin. []

Q4: How does this compound interact with P-glycoprotein?

A4: While the provided abstracts don't detail the precise mechanism of interaction between this compound and P-gp, they suggest that some derivatives, particularly tri-esters, can inhibit P-gp activity by downregulating its expression at the protein level. [] This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effect. []

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: Yes, research indicates that modifications to the this compound structure can significantly impact its MDR-modifying activity. For instance, introducing aromatic substituents, particularly in the form of esters at specific positions of the lathyrane skeleton, generally leads to increased ABCB1 inhibitory activity. [] Additionally, the type and position of acyl groups in this compound esters influence their ability to inhibit P-gp. Tri-esters seem to exhibit higher inhibitory activity compared to di-esters or mono-esters. []

Q6: What are the limitations of the current research on this compound?

A6: While the provided abstracts highlight the potential of this compound and its derivatives as MDR modulators, they lack detailed information on several aspects, including:

Q7: What are the potential future directions for this compound research?

A7: Future research should focus on:

Q8: What are some of the chemical reactions this compound can undergo?

A8: this compound is susceptible to several chemical transformations:

- Hydrolysis: Base-catalyzed hydrolysis can cleave ester bonds, leading to the formation of deacetylated derivatives. [] The specific products formed depend on the base used (KOH or NaOH). []

- Photochemical cleavage: Upon exposure to light, this compound can undergo isomerization of its double bond, followed by cyclopropane ring cleavage and subsequent reactions, leading to the formation of furan derivatives. [, ]

- Microbial transformation: Certain microorganisms can modify this compound, producing novel derivatives. For example, Cunninghamella elegans bio-110930 can transform this compound into its 20-hydroxy derivative. []

Q9: Are there any analytical methods for detecting and quantifying this compound?

A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and positive-ion electrospray ionization mass spectrometry (ESI-MS) are suitable techniques for analyzing this compound and its derivatives in complex mixtures like plant extracts. [] This method allows for the separation and identification of various lathyrane polyols and esters. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.